molecular formula C24H29N3O4 B1192270 BDA-366 CAS No. 1821496-27-8

BDA-366

Cat. No.: B1192270
CAS No.: 1821496-27-8
M. Wt: 423.513
InChI Key: JYOOEVFJWLBLKF-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for BDA-366 are not extensively detailed in the available literature. it is known that the compound was identified through virtual screening combined with biophysical and biochemical methods . The industrial production methods for this compound have not been explicitly documented, indicating that it may still be in the research and development phase.

Biological Activity

BDA-366 is a small molecule that acts as a selective antagonist of the B-cell lymphoma 2 (Bcl-2) protein, specifically targeting its BH4 domain. This compound has garnered attention due to its potential therapeutic applications in treating various cancers, particularly those characterized by Bcl-2 overexpression, such as chronic lymphocytic leukemia (CLL) and multiple myeloma (MM).

This compound induces apoptosis in cancer cells by promoting a conformational change in the Bcl-2 protein. This change effectively transforms Bcl-2 from an anti-apoptotic factor into a pro-apoptotic signal, facilitating cell death. The mechanism involves the exposure of the BH3 domain of Bcl-2, which is crucial for initiating apoptosis.

Key Mechanistic Insights:

  • Conformational Change : this compound binds to the BH4 domain of Bcl-2, leading to decreased phosphorylation and exposing the BH3 domain .
  • Induction of Apoptosis : Studies have shown that this compound can induce robust apoptosis in both MM cell lines and primary CLL cells .

Biological Activity

The biological activity of this compound has been extensively studied in vitro and in vivo. The following table summarizes the key findings related to its biological effects:

Study Cell Type Effect Observed Mechanism
MM Cell LinesInduction of apoptosisConformational change in Bcl-2
Primary CLL CellsIncreased cell deathExposure of BH3 domain
Various Cancer Cell LinesDecreased cell viabilityTargeting Bcl-2 phosphorylation

Case Studies

  • Multiple Myeloma : In a study involving multiple myeloma cell lines, treatment with this compound resulted in significant apoptosis, demonstrating its potential as a therapeutic agent against this malignancy.
  • Chronic Lymphocytic Leukemia : Research indicated that this compound effectively induced apoptosis in primary CLL cells, suggesting its utility in treating patients with this type of leukemia.
  • Combination Therapies : Preliminary investigations into combining this compound with other therapeutic agents have shown enhanced anti-cancer effects, highlighting its potential role in multi-drug regimens.

In Vitro Studies

In vitro studies have consistently shown that this compound can induce apoptosis across various cancer cell types. The compound's ability to alter the conformational state of Bcl-2 is pivotal to its function as an antagonist.

In Vivo Studies

Animal models have been employed to assess the efficacy and safety of this compound. Early results indicate promising outcomes in reducing tumor size and improving survival rates without significant toxicity.

Summary of Findings

The biological activity of this compound underscores its potential as a novel therapeutic agent targeting apoptotic pathways in cancer treatment. Its selective antagonism of Bcl-2 presents a compelling strategy for overcoming resistance mechanisms commonly seen in cancer therapies.

Properties

CAS No.

1821496-27-8

Molecular Formula

C24H29N3O4

Molecular Weight

423.513

IUPAC Name

1-(((S)-3-(diethylamino)-2-hydroxypropyl)amino)-4-((((S)-oxiran-2-yl)methyl)amino)anthracene-9,10-dione

InChI

InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1

InChI Key

JYOOEVFJWLBLKF-HOTGVXAUSA-N

SMILES

CCN(CC)C[C@@H](O)CNC1=CC=C(NC[C@@H]2OC2)C3=C1C(C4=C(C3=O)C=CC=C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDA-366;  BDA 366;  BDA366.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BDA-366
Reactant of Route 2
Reactant of Route 2
BDA-366
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
BDA-366
Reactant of Route 4
Reactant of Route 4
BDA-366
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
BDA-366
Reactant of Route 6
Reactant of Route 6
BDA-366

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.